REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[CH2:6][C:5]2=[C:7]([C:11](O)=[O:12])[CH:8]=[CH:9][CH:10]=[C:4]2[O:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:1][C:2]1([CH3:14])[CH2:6][C:5]2=[C:7]([CH2:11][OH:12])[CH:8]=[CH:9][CH:10]=[C:4]2[O:3]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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8.6 g
|
Type
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reactant
|
Smiles
|
CC1(OC=2C(C1)=C(C=CC2)C(=O)O)C
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Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC1(OC=2C(C1)=C(C=CC2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.35 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |